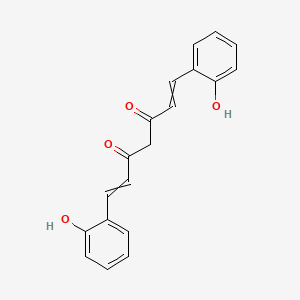![molecular formula C15H21N3O B12573884 6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol CAS No. 184872-25-1](/img/structure/B12573884.png)
6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring or the phenol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenol or imidazole ring .
Aplicaciones Científicas De Investigación
6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can modulate signaling pathways by binding to specific receptors or proteins .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and dimethylphenol groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
184872-25-1 |
|---|---|
Fórmula molecular |
C15H21N3O |
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
6-tert-butyl-3-(1H-imidazol-2-ylamino)-2,4-dimethylphenol |
InChI |
InChI=1S/C15H21N3O/c1-9-8-11(15(3,4)5)13(19)10(2)12(9)18-14-16-6-7-17-14/h6-8,19H,1-5H3,(H2,16,17,18) |
Clave InChI |
FMXLUDWFHHTLGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1NC2=NC=CN2)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)

![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)

silane](/img/structure/B12573860.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)



![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)

